molecular formula C8H10FN B2434993 4-Fluoro-3,N-dimethylaniline CAS No. 77488-82-5

4-Fluoro-3,N-dimethylaniline

Cat. No.: B2434993
CAS No.: 77488-82-5
M. Wt: 139.173
InChI Key: MTSBJIAISVWKNX-UHFFFAOYSA-N
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Description

4-Fluoro-N,N-dimethylaniline is a chemical compound with the molecular formula C8H10FN and a molecular weight of 139.17 . It is a white or colorless to light orange to yellow powder to lump to clear liquid .


Synthesis Analysis

While specific synthesis methods for 4-Fluoro-N,N-dimethylaniline were not found in the search results, a related compound, 4-Fluoro-3-methylaniline, may be used to synthesize 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases .


Molecular Structure Analysis

The InChI code for 4-Fluoro-N,N-dimethylaniline is 1S/C8H10FN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 . The ChemSpider ID is 120024 .


Physical and Chemical Properties Analysis

4-Fluoro-N,N-dimethylaniline has a density of 1.1±0.1 g/cm3, a boiling point of 188.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.4 mmHg at 25°C . Its molar refractivity is 40.6±0.3 cm3 .

Scientific Research Applications

Excited-State Dynamics and Electronic Spectra

4-Fluoro-N,N-dimethylaniline (FDMA) has been extensively studied for its unique excited-state dynamics and electronic spectra. Research conducted by Fujiwara et al. (2013) using ultrafast time-resolved spectroscopy and computational methods revealed the dual fluorescence of FDMA, arising from a ππ* state and a twisted intramolecular charge transfer (TICT) state. This discovery is significant for understanding the photophysical behavior of similar compounds (Fujiwara et al., 2013).

Fluorescence Behavior Analysis

Bohnwagner and Dreuw (2017) also investigated FDMA's fluorescence behavior, particularly focusing on the deactivation pathways of photoexcited FDMA. Their study, which employed high-level quantum chemical methods, provided insights into the fluorescence emission process of FDMA and its derivatives (Bohnwagner & Dreuw, 2017).

Photodehalogenation Studies

Photodehalogenation of fluoro and chlorobenzene derivatives, including 4-fluoro-N,N-dimethylaniline, has been explored by Protti et al. (2012). Their research provides valuable information on the generation of triplet and singlet phenyl cations and potentially benzyne from these compounds. This study contributes to a deeper understanding of the photostabilizing effects and the control of chemical output in various compounds (Protti et al., 2012).

Synthesis and Characterization of Polyamides and Polyimides

In the field of polymer science, Liaw et al. (2002) conducted research on the synthesis of new polyamides and polyimides containing a triphenylamine group, using 4-fluoronitrobenzene and 3,4-dimethylaniline. This study is essential for the development of novel polymeric materials with specific properties and applications (Liaw et al., 2002).

Biochemical Metabolism Studies

The metabolism of 3:4-dimethylaniline, a close relative of 4-fluoro-3,N-dimethylaniline, has been studied by Boyland and Sims (1959). Their research contributes to the understanding of the biochemical metabolism of aromatic amines, which is vital in the field of toxicology and pharmacology (Boyland & Sims, 1959).

Safety and Hazards

4-Fluoro-N,N-dimethylaniline can cause skin and eye irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Biochemical Analysis

Biochemical Properties

4-Fluoro-N,3-dimethylaniline plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with these enzymes often involves the hydroxylation of the aromatic ring, leading to the formation of more polar metabolites that can be easily excreted from the body . Additionally, 4-Fluoro-N,3-dimethylaniline can bind to proteins through non-covalent interactions, affecting their function and stability.

Cellular Effects

The effects of 4-Fluoro-N,3-dimethylaniline on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 4-Fluoro-N,3-dimethylaniline has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . This compound can also affect cellular metabolism by inhibiting or activating key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, 4-Fluoro-N,3-dimethylaniline exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, 4-Fluoro-N,3-dimethylaniline can induce changes in gene expression by interacting with transcription factors or signaling molecules, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-N,3-dimethylaniline can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-N,3-dimethylaniline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, such as altered cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 4-Fluoro-N,3-dimethylaniline vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and neurotoxicity. These effects are often dose-dependent, with a threshold level above which the adverse effects become more pronounced.

Metabolic Pathways

4-Fluoro-N,3-dimethylaniline is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of 4-Fluoro-N,3-dimethylaniline, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are excreted from the body. The metabolic flux and levels of metabolites can be influenced by the presence of other xenobiotics or changes in enzyme activity.

Transport and Distribution

The transport and distribution of 4-Fluoro-N,3-dimethylaniline within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 4-Fluoro-N,3-dimethylaniline within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 4-Fluoro-N,3-dimethylaniline is an important factor that determines its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . Targeting signals or post-translational modifications can direct 4-Fluoro-N,3-dimethylaniline to these compartments, where it can exert its effects on cellular processes. The localization of this compound can also influence its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

4-fluoro-N,3-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSBJIAISVWKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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